4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Description
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound featuring a fused pyrrolo-pyridine core with methoxy substituents at the 4- and 6-positions. The compound is synthesized via cyclization reactions involving α-keto esters and N-(pyridinyl)pivalamides under acidic conditions, as demonstrated in protocols from Heterocycles (2016) . Its methoxy groups enhance solubility and modulate electronic properties, making it a versatile intermediate for further functionalization .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-6-4-8(14-2)11-9-5(6)3-7(12)10-9/h4H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
IDYXALWEZJVZIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1CC(=O)N2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common synthetic route includes the reaction of appropriate pyrrole and pyridine precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For instance, the use of palladium-catalyzed annulation strategies has been explored to efficiently synthesize this compound .
Chemical Reactions Analysis
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It shows promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies have revealed that derivatives of this compound can reduce neuronal cell death induced by neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative disorders .
Antimicrobial Properties
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has also been evaluated for its antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted as a mechanism of action.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthetic Applications
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization that can lead to the development of novel pharmaceuticals.
Synthesis of Bioactive Molecules
Researchers have utilized 4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one as a precursor for synthesizing other biologically active compounds through various chemical reactions including cyclization and alkylation.
Case Study:
A synthetic route involving this compound led to the successful preparation of a series of new pyridine derivatives with enhanced biological activity .
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may interact with multiple targets in biological systems .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Research Findings and Trends
- Structural Optimization : Alkylation at the N1-position (e.g., 1-benzyl or 1-ethyl derivatives) enhances blood-brain barrier penetration, critical for CNS-targeted therapies .
- Dual-Target Inhibitors: Recent work highlights the superiority of 3-benzylidene-pyrrolo-pyridinones in multitarget therapies for Alzheimer’s disease, combining kinase inhibition and anti-aggregation effects .
- Market Trends : Halogenated derivatives (e.g., 4-chloro and 5-bromo) dominate preclinical pipelines due to their versatility in cross-coupling reactions .
Biological Activity
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a compound of interest due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure
The chemical structure of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one. In vitro tests indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results suggest that the compound effectively inhibits bacterial growth, with complete death of S. aureus and E. coli observed within 8 hours of exposure .
Antifungal Activity
In addition to its antibacterial effects, 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has shown antifungal activity. Studies indicate that it can inhibit the growth of various fungal strains, although specific MIC values for these fungi were not detailed in the available literature.
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Research indicates that derivatives of pyrrolo-pyridine compounds can act as inhibitors of specific kinases involved in cancer progression. For example, compounds similar to 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one have been identified as inhibitors of the HPK1 kinase pathway in cancer cells .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of various pyrrolidine derivatives against a range of bacterial pathogens. The findings indicated that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to their counterparts lacking such substitutions.
- Case Study on Anticancer Mechanisms : Another study focused on the mechanism by which pyrrolidine derivatives inhibit cancer cell proliferation. It was found that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
